Tetrahydrofurfuryl methacrylate

Descripción general

Descripción

Tetrahydrofurfuryl methacrylate is a tetrahydrofurfuryl ester of methacrylic acid. It is an acrylic resin comonomer with a cyclic group, commonly used in artificial nails, contact lenses, and stomatological elastomers (fast-curing resins). This compound is known for its good adhesion, low shrinkage, and weatherability, making it a valuable ingredient in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl methacrylate is typically synthesized through the transesterification of tetrahydrofurfuryl alcohol and methyl methacrylate. The reaction is catalyzed by alkali metals or alkaline earth metals, and air or oxygen is passed through the reaction mixture to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound involves the same transesterification process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydrofurfuryl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications due to its biocompatibility and rigidity.

Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiated by photoinitiators such as ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate under UV/Vis light.

Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.

Major Products:

Poly(this compound): A biocompatible polymer used in medical implants and other applications.

Substituted Derivatives: Various substituted derivatives depending on the reagents used in the reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

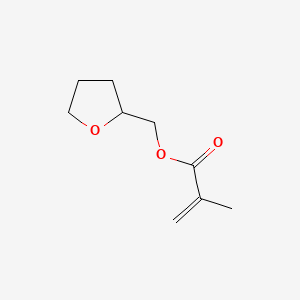

Tetrahydrofurfuryl methacrylate is an ester derived from methacrylic acid and tetrahydrofurfuryl alcohol. Its chemical structure contributes to its unique properties, making it suitable for various applications:

- Chemical Formula: CHO

- Molecular Weight: 170.21 g/mol

- Appearance: Low-viscosity clear liquid

Applications in Cosmetics

One of the primary uses of this compound is in the cosmetic industry, particularly in nail enhancement products. It is commonly found in:

- UV/LED Curing Gel Polishes: Used in concentrations exceeding 50%, it enhances adhesion and reduces shrinkage during curing, resulting in durable finishes.

- Artificial Nails: Serves as a key ingredient in artificial nail formulations due to its excellent adhesion properties and low toxicity profile .

Case Study: Nail Enhancement Products

A study evaluated the performance of this compound in DIY nail kits. Results indicated that products containing this compound exhibited superior adhesion and resistance to chipping compared to traditional formulations .

Applications in Dentistry

This compound is also utilized in dental materials, particularly:

- Dental Adhesives: Its properties facilitate strong bonding between dental composites and tooth structures.

- Stomatological Elastomers: Used in fast-curing resins for dental applications, providing flexibility and durability .

Case Study: Sensitization in Dental Professionals

Research has shown high rates of sensitization to methacrylates among dental professionals. A retrospective study reported that exposure to this compound led to allergic reactions in up to 79.5% of participants, emphasizing the need for safety measures during use .

Industrial Applications

Beyond cosmetics and dentistry, this compound finds extensive use in various industrial sectors:

- Adhesives and Sealants: Its strong adhesive properties make it ideal for construction materials and other bonding applications.

- Inks and Coatings: Utilized in inks and lacquers due to its ability to enhance durability and resistance to environmental factors .

- Chemical Intermediates: Acts as a precursor in the synthesis of other chemical compounds.

Data Table: Industrial Uses of this compound

| Application | Description | Concentration Range |

|---|---|---|

| Adhesives & Sealants | Used for strong bonding in construction materials | Up to 55% |

| Inks & Coatings | Enhances durability and weather resistance | Varies |

| Dental Materials | Utilized in adhesives and elastomers | Varies |

Health Considerations

While this compound has many beneficial applications, it is essential to consider health implications:

- Toxicity Profile: Exhibits low acute oral toxicity with an LD50 of approximately 3945 mg/kg in rats .

- Irritation Potential: Classified as a slight skin and eye irritant; however, systemic effects are minimal with repeated exposure.

- Sensitization Risks: Notable rates of sensitization have been observed among users, particularly in professional settings .

Mecanismo De Acción

Tetrahydrofurfuryl methacrylate promotes the adhesion of various substances and the polymerization of elastomers. Its low-viscosity clear liquid form allows it to penetrate surfaces and form strong bonds. The cyclic group in its structure enhances its stability and resistance to environmental factors .

Comparación Con Compuestos Similares

- Tetrahydrofurfuryl acrylate

- Furfuryl methacrylate

- Isobornyl methacrylate

Comparison:

- Tetrahydrofurfuryl methacrylate vs. Tetrahydrofurfuryl acrylate: Both compounds have similar structures, but the methacrylate variant has a higher reactivity and better adhesion properties .

- This compound vs. Furfuryl methacrylate: Furfuryl methacrylate lacks the cyclic group, making it less stable and less resistant to environmental factors .

- This compound vs. Isobornyl methacrylate: Isobornyl methacrylate has a different cyclic structure, providing different mechanical properties and applications .

This compound stands out due to its unique combination of good adhesion, low shrinkage, and weatherability, making it a versatile compound in various fields.

Actividad Biológica

Tetrahydrofurfuryl methacrylate (THFMA) is a methacrylate ester that has gained attention for its diverse applications in materials science and biological fields. This article reviews the biological activity of THFMA, focusing on its toxicity, absorption, metabolism, and potential applications in biomedical settings.

- Molecular Formula: C₉H₁₄O₃

- Molecular Weight: 170.21 g/mol

- Appearance: Colorless to almost colorless liquid

- Boiling Point: 85 °C at 4 mmHg

- Flash Point: 96 °C

Acute Toxicity

THFMA exhibits low acute oral toxicity, with reported LD50 values ranging from 3945 to 4000 mg/kg body weight in rats. Symptoms of toxicity observed include decreased motor activity, respiratory issues, and gastrointestinal disturbances .

Eye and Skin Irritation

THFMA is known to cause skin irritation and serious eye irritation. It has been classified under hazard statements indicating potential allergic reactions upon skin contact .

Metabolism and Biodegradation

THFMA is metabolized primarily through hydrolysis via carboxylesterases, leading to the formation of methacrylic acid and tetrahydrofurfuryl alcohol. The latter can undergo further metabolic pathways including oxidation to tetrahydrofuroic acid or conjugation with glutathione (GSH), although the reactivity of methacrylate esters in this context is generally low .

Dental Materials

THFMA has been incorporated into dental resin systems due to its favorable polymerization properties. A study indicated that incorporating up to 30% THFMA by weight improved the physical properties of dental resins, enhancing their performance in clinical applications .

Cartilage Repair

Research has demonstrated the potential of THFMA-containing polymer systems for cartilage repair. In vitro studies showed that poly(ethyl methacrylate)/tetrahydrofurfuryl methacrylate foams supported chondrocyte culture effectively, indicating their suitability for tissue engineering applications .

Case Studies

-

Chondrocyte Culture Support :

- Study : Investigated the use of PEMA/THFMA foams for cartilage repair.

- Findings : The foam structure promoted cell viability and proliferation, suggesting potential for orthopedic applications.

- Toxicological Assessment :

Summary Table of Biological Activity

| Property | Value / Description |

|---|---|

| LD50 (oral, rats) | 3945 - 4000 mg/kg |

| Dermal Absorption Rate | ~28.461 µg/cm²/h |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Applications | Dental materials, cartilage repair |

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling protocols for THFMA to minimize health risks?

THFMA poses risks of skin sensitization and potential reproductive toxicity. Researchers should:

- Use closed systems or local exhaust ventilation to prevent inhalation .

- Wear nitrile gloves and protective eyewear to avoid dermal/ocular contact, as THFMA can penetrate latex .

- Store THFMA in opaque containers at ≤25°C with stabilizers (e.g., MEHQ at 900 ppm) to prevent unintended polymerization .

- Implement spill protocols using inert absorbents (e.g., vermiculite) and avoid water, which may increase monomer bioavailability .

Q. How does the presence of inhibitors like MEHQ affect THFMA’s stability in experimental settings?

MEHQ inhibits radical polymerization by scavenging oxygen-free radicals. At 900 ppm, it stabilizes THFMA during storage but may interfere with polymerization kinetics. Researchers must:

- Quantify residual inhibitor via HPLC before polymerization experiments .

- Adjust initiator concentrations (e.g., azobisisobutyronitrile) to account for MEHQ’s radical-trapping effects .

- Note that MEHQ does not prevent thermal degradation; avoid prolonged storage above 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro genotoxicity assays and structural alerts for THFMA?

While THFMA’s α,β-unsaturated ester moiety raises structural alerts for DNA alkylation, Ames tests (up to 5,000 µg/plate) showed no mutagenicity. To address discrepancies:

- Conduct in vitro micronucleus assays with metabolic activation (S9 mix) to assess chromosomal aberrations .

- Use OECD QSAR Toolbox v4.6 to evaluate analog-specific carcinogenicity risks (e.g., tetrahydrofurfuryl alcohol derivatives) .

- Validate findings with in vivo comet assays in rodent models to detect DNA strand breaks .

Q. What experimental designs are optimal for assessing THFMA’s reproductive toxicity in rodent models?

Key parameters from OECD TG 422-compliant studies include:

- Dosing : Oral gavage at 50–300 mg/kg bw/day in Sprague-Dawley rats over 29 days .

- Endpoints : Monitor pre-/post-implantation loss, fetal mortality, and testicular histopathology (e.g., seminiferous tubule necrosis at ≥150 mg/kg bw/day) .

- NOAEL Determination : 300 mg/kg bw/day for maternal toxicity, but reproductive NOAEL may be lower (120 mg/kg bw/day due to delayed parturition) .

Q. What factors influence the polymerization efficiency of THFMA under UV curing conditions?

UV curing efficacy depends on:

- Photoinitiator selection : Use 2-hydroxy-2-methylpropiophenone (HMPP) at 2–5 wt% for optimal crosslinking .

- Oxygen inhibition : Employ nitrogen purging or acrylate-modified oligomers to reduce oxygen interference .

- Residual monomer quantification : Post-curing, analyze unreacted THFMA via GC-MS; <0.1% residual monomer indicates complete polymerization .

Q. How should researchers calculate and interpret the Margin of Exposure (MOE) for THFMA in systemic toxicity risk assessments?

MOE is calculated as:

- NOAEL : 300 mg/kg bw/day (oral, rat) .

- Human Exposure : For dermal contact (e.g., lab spills), assume 0.1 mg/kg bw/day .

- Interpretation : MOE >100 indicates low risk. Current models suggest THFMA at 38.2% concentration in formulations yields MOE >100, but higher concentrations require re-evaluation .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-reference REACH dossiers (e.g., NICNAS 2018) with recent in vivo studies to resolve discrepancies in systemic toxicity thresholds .

- Toxicity Testing : Prioritize OECD-compliant protocols (e.g., TG 408 for repeated-dose studies) to ensure regulatory acceptance .

- Polymer Characterization : Use GPC and DSC to analyze THFMA copolymer molecular weight and glass transition temperature (Tg), critical for material applications .

Propiedades

IUPAC Name |

oxolan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXNKZQVOXMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-85-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022191 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellow liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59-62 °C at 0.080 kPa (0.6 mm Hg) | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2455-24-5 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.